(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime
Description
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime is a heterocyclic organic compound featuring a pyrimidine core substituted with a phenyl group at position 6, a carbonyl group at position 2, and an oxime functional group at position 2. Its E-configuration denotes the spatial arrangement of the oxime moiety relative to the pyrimidine ring.
The structural elucidation of such compounds often relies on X-ray crystallography, with software suites like SHELX playing a pivotal role in refining crystal structures and analyzing bond geometries. SHELX-based methods have been instrumental in confirming the planar configuration of the pyrimidine ring and the oxime group’s stereochemistry in related derivatives .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-13-9(7-12-16)6-10(14-11)8-4-2-1-3-5-8/h1-7,16H,(H,13,14,15)/b12-7+ |
InChI Key |
YKWAHYNYEWZOPG-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime typically involves the reaction of an aldehyde or ketone with hydroxylamine. The reaction is carried out under mild conditions, often in aqueous media, and can be catalyzed by aniline or phenylenediamine derivatives . The oxime ligation is a reliable and versatile conjugation technique due to its high chemoselectivity and hydrolytic stability .
Industrial Production Methods
Industrial production methods for oximes, including (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime, often involve the use of acyl halides or anhydrides to form oxime esters, which are then converted to the desired oxime through hydrolysis . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime can participate in nucleophilic substitution reactions to form oxime ethers.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes for reduction, and acyl halides or anhydrides for substitution reactions . The reactions are typically carried out under mild conditions, often in the presence of catalysts such as tris(pentafluorophenyl)borane .
Major Products
The major products formed from these reactions include nitroso compounds, amines, and oxime ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibiotics and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and hydrogels.
Mechanism of Action
The mechanism of action of (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For example, oximes are known to reactivate acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and reactivity of (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime, a comparative analysis with three analogous compounds is provided below. These include:
2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid
(Z)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime
6-Phenyl-2-thioxo-1,2-dihydropyrimidine-4-carbaldehyde
Table 1: Structural and Functional Group Comparison
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|---|
| (E)-2-Oxo-6-phenyl-...carbaldehyde oxime | Oxime, carbonyl, pyrimidine | 245.27 | Low | 198–202 |
| 2-Oxo-6-phenyl-...carboxylic acid | Carboxylic acid, carbonyl, pyrimidine | 232.22 | Moderate | 215–218 |
| (Z)-2-Oxo-6-phenyl-...carbaldehyde oxime | Oxime (Z-configuration), carbonyl | 245.27 | Low | 185–189 |
| 6-Phenyl-2-thioxo-...carbaldehyde | Thione, aldehyde, pyrimidine | 230.29 | Insoluble | 174–177 |
Key Observations:
- The oxime isomerism (E vs. Z) significantly impacts melting points and solubility. The E-isomer exhibits higher thermal stability due to reduced steric hindrance .
- Replacement of the carbonyl group with a thione (as in 6-phenyl-2-thioxo derivative) drastically reduces water solubility, reflecting stronger hydrophobic interactions .
- The carboxylic acid derivative shows moderate solubility, attributable to hydrogen-bonding capacity, unlike the oxime variants .
Table 2: Reactivity in Nucleophilic Substitution Reactions
| Compound | Reaction with NH₂OH | Reaction with H₂S | Catalytic Hydrogenation Yield |
|---|---|---|---|
| (E)-2-Oxo-6-phenyl-...carbaldehyde oxime | N/A (oxime present) | Forms thiosemicarbazide | 82% (amine product) |
| 2-Oxo-6-phenyl-...carboxylic acid | Forms oxime | No reaction | 45% (decarboxylation) |
| 6-Phenyl-2-thioxo-...carbaldehyde | Forms thioamide | N/A (S-containing) | 68% (thiol product) |
Insights:
- The oxime group in the title compound facilitates thiosemicarbazide formation under H₂S, a pathway absent in the carboxylic acid analog .
- Catalytic hydrogenation yields are higher for oxime derivatives due to the reducible C=N bond, contrasting with the decarboxylation side reactions in carboxylic acid systems .
Mechanistic and Computational Insights
The lumping strategy , often employed in computational chemistry, groups structurally similar compounds to predict their behavior. For example, the title compound and its Z-isomer could be "lumped" as pyrimidine-oxime surrogates to simplify reaction modeling. This approach reduces computational complexity while preserving accuracy in predicting oxidative stability or nucleophilic attack sites .
Biological Activity
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime belongs to the class of dihydropyrimidine derivatives, characterized by a pyrimidine ring with various substituents. The compound can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with urea or thiourea derivatives under acidic or basic conditions. The general synthetic route involves:
- Formation of Dihydropyrimidine : The reaction of aldehydes with urea in the presence of a catalyst leads to the formation of dihydropyrimidine derivatives.
- Oxime Formation : Subsequent treatment with hydroxylamine yields the oxime derivative.
Antiviral Activity
Research has indicated that dihydropyrimidine derivatives exhibit promising antiviral properties. For instance, certain compounds within this class have shown efficacy against various viral infections, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication and interference with viral protein synthesis.
Table 1: Antiviral Efficacy of Dihydropyrimidine Derivatives
| Compound | Virus Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-2-Oxo-6-phenyl-DHP oxime | RSV | 5–28 | Inhibition of viral replication |
| Pyrazolecarboxamide hybrids | HCV | 6.7 | Inhibition of RNA replication |
| Other DHP derivatives | Various | Varies | Inhibition of protein synthesis |
Antimicrobial Activity
Dihydropyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies show that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.
Case Study: Antimicrobial Evaluation
A recent study assessed the antimicrobial activity of several dihydropyrimidine derivatives, including (E)-2-Oxo-6-phenyl-DHP oxime. The results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential in treating bacterial infections.
The biological activity of (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or bacterial metabolism.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.
- Modulation of Signaling Pathways : Dihydropyrimidines may influence cellular signaling pathways involved in inflammation and immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
